

# A Technical Guide to Para-nitrophenyl Oleate for Researchers

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## Compound of Interest

Compound Name: *Para-nitrophenyl oleate*

Cat. No.: *B15558079*

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This technical guide provides an in-depth overview of **para-nitrophenyl oleate** (PNPO), a crucial substrate for researchers and scientists in the fields of enzymology and drug development. This document outlines its chemical properties, its primary application in enzyme assays, a detailed experimental protocol for its use, and a workflow for assay execution.

## Core Properties of Para-nitrophenyl Oleate

**Para-nitrophenyl oleate** is a synthetic ester formed from oleic acid and para-nitrophenol. It is widely utilized as a chromogenic substrate for the determination of lipase and esterase activity.

Property	Value
CAS Number	17363-90-5
Molecular Formula	C <sub>24</sub> H <sub>37</sub> NO <sub>4</sub>
Molecular Weight	403.55 g/mol
Appearance	Colorless to light yellow liquid
Solubility	Soluble in DMSO (up to 200 mg/mL), ethanol, and isopropanol. Due to the double bond in the oleic acid chain, it has better aqueous solubility compared to its saturated counterparts like para-nitrophenyl palmitate, which may reduce the need for detergents in assays. <a href="#">[1]</a>

## Application in Enzyme Activity Assays

The principal application of **para-nitrophenyl oleate** is in the spectrophotometric assay of lipase and other esterase activity. The enzymatic hydrolysis of the ester bond in PNPO releases oleic acid and para-nitrophenol (pNP). In an alkaline buffer, p-nitrophenol is converted to the p-nitrophenolate anion, which imparts a distinct yellow color and exhibits strong absorbance at approximately 405-410 nm.[\[2\]](#)[\[3\]](#) The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

This assay is fundamental in various research and development stages, including:

- Enzyme characterization: Determining the kinetic parameters ( $K_m$ ,  $V_{max}$ ) of lipases.
- Inhibitor screening: Identifying and characterizing potential lipase inhibitors for therapeutic applications, such as anti-obesity drugs.[\[4\]](#)
- Biocatalyst development: Assessing the performance of lipases in industrial applications.

While a range of p-nitrophenyl esters with varying fatty acid chain lengths are used to study substrate specificity, PNPO is particularly relevant for enzymes that act on long-chain unsaturated fatty acids.[\[2\]](#)[\[3\]](#)

# Experimental Protocol: Lipase Activity Assay using Para-nitrophenyl Oleate

This protocol provides a generalized method for determining lipase activity using PNPO. It is recommended to optimize the conditions for the specific enzyme and experimental setup.

## 1. Materials and Reagents:

- **Para-nitrophenyl oleate (PNPO)**
- Tris-HCl buffer (50 mM, pH 8.0) or another suitable buffer (e.g., phosphate buffer)
- Dimethyl sulfoxide (DMSO) or Isopropanol
- Purified lipase solution or biological sample containing lipase
- Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm
- 96-well microplate or cuvettes

## 2. Preparation of Solutions:

- **PNPO Stock Solution (10 mM):** Dissolve 4.04 mg of PNPO in 1 mL of DMSO or isopropanol. Store at -20°C.
- **Working Substrate Solution:** The preparation may vary depending on the enzyme's sensitivity to solvents and the need for emulsifiers.
  - **Method A (Without Emulsifier):** Due to PNPO's relatively good solubility, a direct dilution into the assay buffer may be sufficient. Prepare the working solution fresh by diluting the PNPO stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Vortex thoroughly.
  - **Method B (With Emulsifier, if needed):** If precipitation occurs or for certain enzymes, an emulsifier may be required. A common substrate emulsion consists of one volume of PNPO stock solution mixed with a buffer solution containing emulsifiers like gum arabic

and sodium deoxycholate.[5] Alternatively, a surfactant like Triton X-100 can be added to the buffer to improve substrate dispersion.[5]

- **Enzyme Solution:** Prepare serial dilutions of the lipase in the assay buffer to ensure the activity falls within the linear range of the assay.
- **p-Nitrophenol Standard Curve:** To quantify the enzyme activity, prepare a standard curve using known concentrations of p-nitrophenol (0-200  $\mu\text{M}$ ) in the assay buffer. Measure the absorbance at 405-410 nm.

### 3. Assay Procedure:

- Set the microplate reader or spectrophotometer to the desired temperature (e.g., 37°C).
- In a 96-well plate, add the components in the following order:
  - Assay Buffer
  - Enzyme Solution (or buffer for the blank)
- Pre-incubate the plate at the assay temperature for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding the PNPO Working Substrate Solution to each well. The final reaction volume is typically 200  $\mu\text{L}$ .
- Immediately start monitoring the increase in absorbance at 405-410 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds. Alternatively, for an endpoint assay, stop the reaction after a defined time by adding a stopping reagent (e.g.,  $\text{Na}_2\text{CO}_3$  solution) and measure the final absorbance.
- Calculate the rate of reaction ( $\Delta\text{Abs}/\text{min}$ ) from the linear portion of the kinetic curve.

### 4. Calculation of Enzyme Activity:

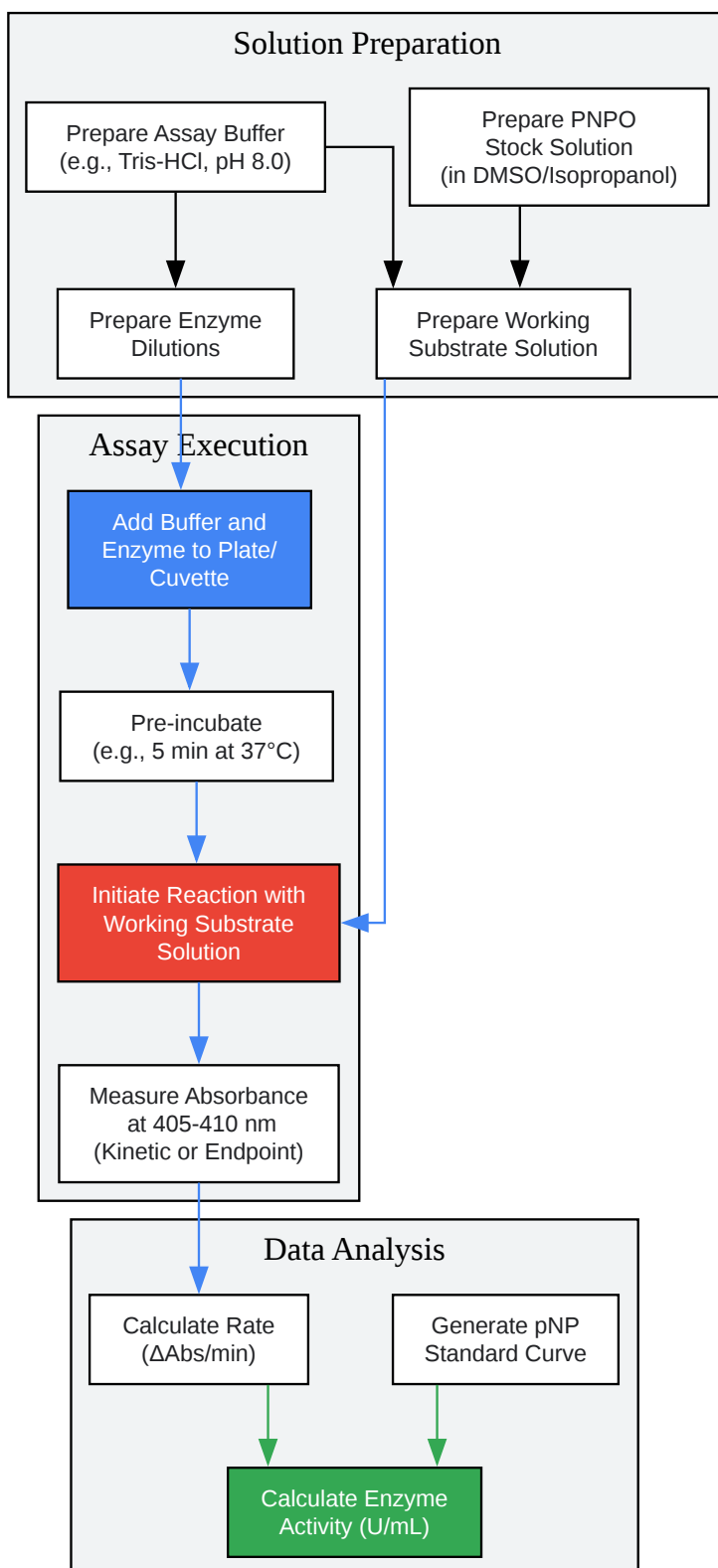
- Determine the concentration of p-nitrophenol released using the molar extinction coefficient of p-nitrophenol under the assay conditions or by using the p-nitrophenol standard curve.

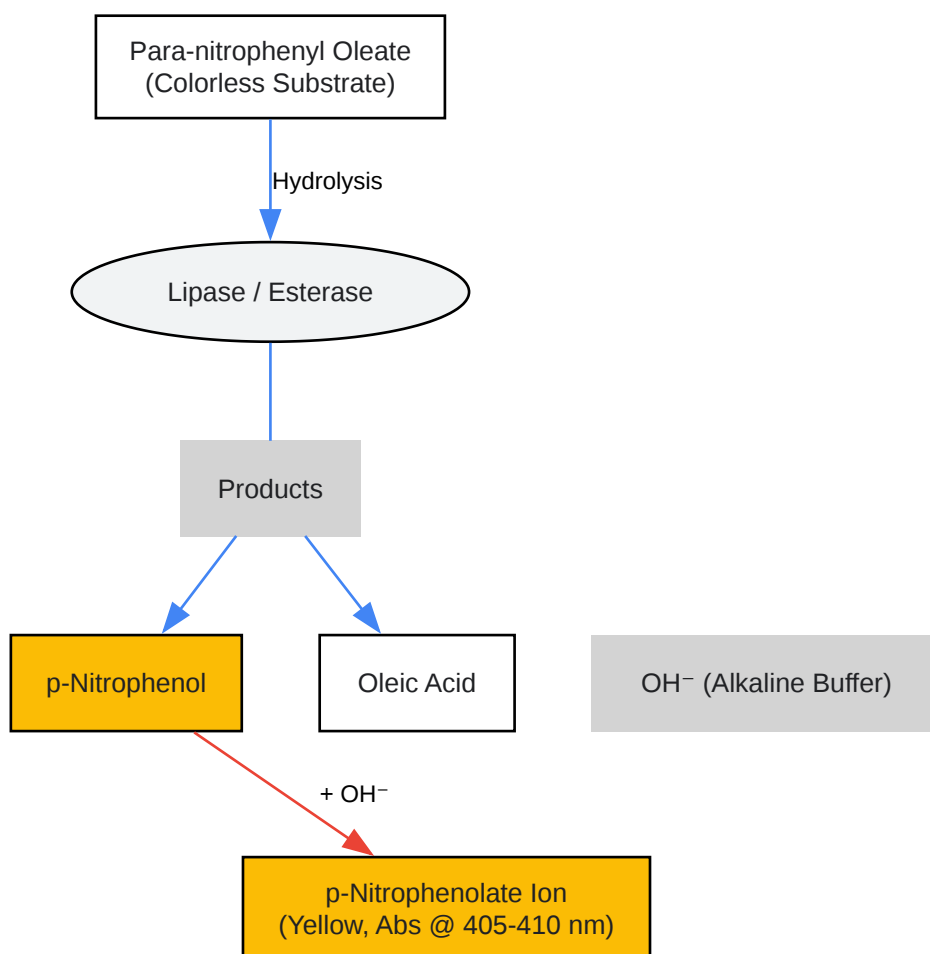
- Calculate the enzyme activity using the following formula:

$$\text{Activity (U/mL)} = (\Delta\text{Abs/min}) \times \text{Total Assay Volume (mL)} / (\text{Molar Extinction Coefficient (M}^{-1}\text{cm}^{-1}) \times \text{Light Path (cm)} \times \text{Enzyme Volume (mL)})$$

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1  $\mu\text{mol}$  of p-nitrophenol per minute under the specified assay conditions.

## Diagrams





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## References

- 1. researchgate.net [researchgate.net]
- 2. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review | MDPI [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]

- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
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